molecular formula C15H19F2N3O4 B2431975 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid CAS No. 899996-47-5

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid

Cat. No.: B2431975
CAS No.: 899996-47-5
M. Wt: 343.331
InChI Key: COFDGQURSLDJPS-UHFFFAOYSA-N
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Description

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is a complex organic compound that features a piperazine ring, a difluoromethoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity . This compound may inhibit certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Difluoromethoxy)phenyl)amino)-4-oxo-2-(piperazin-1-yl)butanoic acid is unique due to the presence of the difluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(difluoromethoxy)anilino]-4-oxo-2-piperazin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O4/c16-15(17)24-11-3-1-10(2-4-11)19-13(21)9-12(14(22)23)20-7-5-18-6-8-20/h1-4,12,15,18H,5-9H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFDGQURSLDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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